BREVETOXIN PbTx-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brevetoxin PBTX-1 is a lipid-soluble polyether neurotoxin produced by the marine dinoflagellate Karenia brevis. This activation leads to an influx of sodium ions into the cell, disrupting normal cellular function and leading to neurotoxic effects .
Preparation Methods
Brevetoxin PBTX-1 is primarily obtained from natural sources, specifically from the marine dinoflagellate Karenia brevis. The preparation of this compound involves culturing Karenia brevis under controlled conditions to induce the production of the toxin. The toxin is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Brevetoxin PBTX-1 undergoes several types of chemical reactions, including oxidation and conjugation. For example, it can be metabolized by cytochrome P450 enzymes to produce various oxidative metabolites . Common reagents used in these reactions include NADPH and oxygen. The major products formed from these reactions include brevetoxin PBTX-3, brevetoxin PBTX-9, and other oxidative metabolites .
Scientific Research Applications
Brevetoxin PBTX-1 has several scientific research applications. In chemistry, it is used as a model compound to study the structure and function of polyether toxins. In biology, it is used to study the effects of neurotoxins on cellular function, particularly in relation to voltage-gated sodium channels . In medicine, this compound is being investigated for its potential therapeutic applications, such as promoting neuroregeneration after stroke . Additionally, it is used in environmental science to study the effects of harmful algal blooms on marine ecosystems .
Mechanism of Action
Brevetoxin PBTX-1 exerts its effects by binding to receptor site 5 on voltage-gated sodium channels in cell membranes . This binding causes the sodium channels to open at normal resting potentials, resulting in a sodium influx into the cell . This persistent activation of sodium channels disrupts normal cellular function and leads to neurotoxic effects. The molecular targets of this compound include various subtypes of voltage-gated sodium channels, such as Nav1.2, Nav1.4, Nav1.5, and Nav1.7 .
Comparison with Similar Compounds
Brevetoxin PBTX-1 is part of a family of brevetoxins, which includes several other compounds such as brevetoxin PBTX-2, brevetoxin PBTX-3, and brevetoxin PBTX-9 . These compounds share a similar polyether structure and mechanism of action but differ in their specific chemical structures and toxicities . For example, brevetoxin PBTX-2 is known to be more potent than this compound . Additionally, this compound can be compared to other marine neurotoxins such as saxitoxin and tetrodotoxin, which also target voltage-gated sodium channels but have different chemical structures and mechanisms of action .
Properties
IUPAC Name |
2-[(41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl)methyl]prop-2-enal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVIMUPHKPHTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H70O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.